molecular formula C9H16ClNO2 B1397358 3-Pyrrolidinyl cyclobutanecarboxylate hydrochloride CAS No. 1220032-01-8

3-Pyrrolidinyl cyclobutanecarboxylate hydrochloride

Cat. No. B1397358
M. Wt: 205.68 g/mol
InChI Key: KSYSRLKYJDTJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a cyclobutanecarboxylate group, forming a spirocyclic structure. The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography.

Scientific Research Applications

DNA Repair and Photolyase Function

  • Cyclobutane pyrimidine dimers in DNA, caused by UV solar radiation, are repaired through a process involving the photoreactivating enzyme DNA photolyase. This enzyme utilizes visible light to break the cyclobutane ring of the dimer, involving cofactors like FADH- and methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF) (Sancar, 1994).

Hybridization Properties in Nucleic Acids

  • Pyrrolidinyl peptide nucleic acids, which include cyclobutane derivatives, demonstrate significant hybridization properties with cDNA and RNA. These compounds have shown the highest melting temperatures (Tm) and excellent specificity in nucleic acid interactions (Mansawat et al., 2012).

Cognitive Disorders and Alzheimer's Disease

  • Histamine H3 antagonists, which include derivatives of 3-pyrrolidinyl cyclobutanecarboxylate, have shown potential in the treatment of cognitive disorders and Alzheimer's disease. These compounds modulate neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine, influencing cognitive processes such as attention, vigilance, and memory (Brioni et al., 2011).

Organic Synthesis and Catalysis

  • In the field of organic synthesis, compounds like 3-pyrrolines are formed through gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes. These compounds serve as intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products (Morita & Krause, 2004).

Natural Product Synthesis

  • Various strategies, like cycloaddition and annulation, are employed in synthesizing pyrrolidines, which are key substructures in bioactive natural products and drugs. Such methods are crucial for achieving atom economy, stereoselectivity, and diversity in product synthesis (Li, Ye, & Zhang, 2018).

DNA Protection from UV Damage

  • Triplex formation in DNA can effectively protect it from UV-induced damage, specifically pyrimidine dimerization. This finding is crucial for understanding DNA's resilience to photochemical damage (Lyamichev, Frank-Kamenetskii, & Soyfer, 1990).

Safety And Hazards

As this compound is a research chemical, it’s not intended for human or veterinary use. Proper safety measures should be taken while handling it, including the use of personal protective equipment.

Future Directions

The future directions of research on this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given the interest in pyrrolidine derivatives .

properties

IUPAC Name

pyrrolidin-3-yl cyclobutanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(7-2-1-3-7)12-8-4-5-10-6-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYSRLKYJDTJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinyl cyclobutanecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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